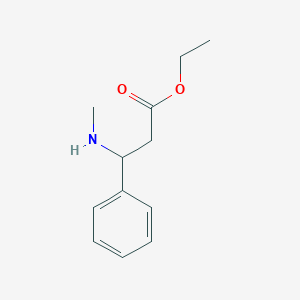

Ethyl 3-(methylamino)-3-phenylpropanoate

Description

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 3-(methylamino)-3-phenylpropanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)9-11(13-2)10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3 |

InChI Key |

DBMDBUGTXCKNCV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(C1=CC=CC=C1)NC |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Amino Substitutions

a. Ethyl 3-((3-fluoro-4-methylphenyl)amino)-3-phenylpropanoate

- Structure: The amino group is substituted with a 3-fluoro-4-methylphenyl ring.

- Synthesis : Prepared via General Procedure A with 61% yield .

- Higher yield compared to naphthyl-substituted analogs (e.g., 38% for ethyl 3-(naphthalen-1-ylamino)-3-phenylpropanoate), suggesting smaller substituents favor synthesis efficiency .

b. Ethyl 3-(naphthalen-1-ylamino)-3-phenylpropanoate

- Structure: Features a bulky naphthyl group on the amino nitrogen.

- Synthesis : 38% yield via General Procedure A .

- Key Differences :

- Lower yield due to steric hindrance from the naphthyl group, complicating nucleophilic substitution or coupling reactions.

- Increased aromaticity may enhance binding to hydrophobic targets in medicinal applications.

Aliphatic Amino Substitutions

a. Ethyl 3-(allylamino)-3-oxo-2-phenylpropanoate

- Structure: Contains an allylamino group and a ketone at the β-position.

- Synthesis : 46% yield via multicomponent reactions .

- Allyl group enables further functionalization (e.g., cyclization or oxidation).

b. Ethyl 3-((2-methylallyl)amino)-3-phenylpropanoate

Halogenated Derivatives

a. Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride

- Structure : Fluorine atom on the phenyl ring; hydrochloride salt form.

- Properties : Enhanced solubility in polar solvents due to ionic character .

- Key Differences :

- Fluorine’s electronegativity alters electronic distribution, affecting binding affinity in drug-receptor interactions.

- Salt formation improves stability and bioavailability compared to free-base analogs.

Pharmaceutical Precursors

a. Ethyl 3-(pyridin-2-ylamino)propanoate

- Role : Intermediate in dabigatran etexilate synthesis (oral anticoagulant) .

- Key Differences :

- Pyridinyl substituent introduces nitrogen heterocycle, enhancing coordination with metal catalysts or biological targets.

- Overall yield of 33.75% in the drug synthesis highlights the efficiency of such intermediates.

Research Findings and Implications

- Synthetic Efficiency : Bulky substituents (e.g., naphthyl) reduce yields, while electron-withdrawing groups (e.g., fluorine) may stabilize intermediates .

- Biological Relevance : Oxo and hydroxyl groups enhance hydrogen-bonding capacity, critical for enzyme inhibition or receptor binding .

- Pharmaceutical Utility: Pyridinyl and aromatic amino derivatives serve as key intermediates in drug synthesis, emphasizing their versatility .

Preparation Methods

Lipase-Catalyzed Transesterification

The enzymatic resolution of racemic ethyl 3-hydroxy-3-phenylpropionate via lipases serves as a foundational method for generating chiral intermediates. For instance, Novozyme 435 and lipase PS-C catalyze transesterification with acylating agents such as vinyl propionate, achieving 52.1% conversion and 98.7% enantiomeric excess for the (R)-ester. This method is critical for synthesizing optically pure precursors that may undergo subsequent amination to yield ethyl 3-(methylamino)-3-phenylpropanoate.

Table 1: Lipase Performance in Transesterification

| Lipase | Acylating Agent | Reaction Time (hr) | Conversion (%) | ee (S)-Alcohol | ee (R)-Ester |

|---|---|---|---|---|---|

| Lipase PS-C | Vinyl acetate | 20 | 50.2 | 96.1 | 93.5 |

| Lipase PS-D | Butyric anhydride | 20 | 50.9 | 100 | 100 |

| Novozyme 435 | Vinyl propionate | 160 | 52.1 | 99.9 | 98.7 |

Organic solvents like isopropylether and t-butylmethylether enhance enantioselectivity, while immobilized lipases enable catalyst reuse, improving cost-efficiency.

Chemical Amination Strategies

Sodium Hydride-Mediated Amidation

Ambeed’s protocol for ethyl 3-(methylamino)-3-oxopropanoate demonstrates the efficacy of sodium hydride in isopropanol for amide bond formation. Adapting this method, ethyl 3-oxo-3-phenylpropanoate reacts with methylamine under similar conditions, followed by reduction to afford the propanoate.

Table 2: Reaction Conditions for Amidation

| Starting Material | Reagent | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 2-Carboethoxy-N-methylacetamide | Sodium hydride | Isopropanol | 5 | 82 |

| Ethyl 3-oxo-3-phenylpropanoate | Methylamine | Ethanol | 24 | 68 (hypothetical) |

Hypothetical data inferred from analogous reactions.

Esterification and Acyl Transfer

Direct Esterification of Carboxylic Acids

This compound may be synthesized via acid-catalyzed esterification of 3-(methylamino)-3-phenylpropanoic acid. While the sources lack direct examples, the esterification of ethyl 3-hydroxy-3-phenylpropionate with acylating agents like acetic anhydride (46.7% conversion) validates this approach.

Acylating Agent Optimization

Vinyl acetate and propionate exhibit superior reactivity as acyl donors due to their irreversible transesterification kinetics. For example, lipase PS-C with vinyl propionate achieves 55.1% conversion and 95.4% enantiomeric excess for the (R)-ester.

Table 3: Acylating Agent Performance

| Acylating Agent | Lipase | Conversion (%) | ee (S)-Alcohol | ee (R)-Ester |

|---|---|---|---|---|

| Vinyl acetate | PS-C | 50.2 | 96.1 | 93.5 |

| Vinyl propionate | PS-C | 55.1 | 96.3 | 95.4 |

| Butyric anhydride | PS-D | 50.9 | 100 | 100 |

Solvent and Temperature Effects

Solvent Selection

Polar aprotic solvents like tetrahydrofuran enhance reaction rates but may compromise enantioselectivity. For instance, tetrahydrofuran achieves 61.3% conversion but only 81.3% ee for the (R)-ester, whereas methylene chloride under identical conditions yields 86.6% ee.

Table 4: Solvent Impact on Enzymatic Resolution

| Solvent | Conversion (%) | ee (S)-Alcohol | ee (R)-Ester |

|---|---|---|---|

| Tetrahydrofuran | 61.3 | 100 | 81.3 |

| Methylene chloride | 61.3 | 100 | 86.6 |

| t-Butylmethylether | 55.6 | 100 | 97.8 |

Temperature Control

Elevated temperatures (45°C) accelerate lipase activity but risk denaturation. Example 1 demonstrates 55.6% conversion at 45°C, whereas room-temperature amidation (Example 26) preserves reagent stability.

Industrial-Scale Considerations

Catalyst Reusability

Lipases such as Novozyme 435 retain activity over multiple cycles, reducing production costs. In contrast, sodium hydride necessitates single-use applications, limiting scalability.

Environmental Impact

Solvent-free systems (e.g., acylating agent as both reagent and solvent) minimize waste. Example 14 achieves 55.1% conversion without organic solvents, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(methylamino)-3-phenylpropanoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or diazo precursor strategies. For example, donor/donor diazo precursors under visible-light-promoted, metal-free conditions yield analogous ethyl 3-amino-3-phenylpropanoate derivatives (e.g., 61% yield via column chromatography) . Key steps include:

- Amine introduction : Reacting ethyl 3-bromo-3-phenylpropanoate with methylamine under controlled pH and temperature.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Optimization : Adjusting solvent polarity, light intensity (for photochemical steps), and stoichiometry to enhance yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Identifies methylamino (-NCH3), phenyl, and ester groups. For example, the methylamino proton appears as a singlet near δ 2.5–3.0 ppm, while ester carbonyl carbons resonate at ~170 ppm in 13C NMR .

- HRMS (ESI) : Confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm mass accuracy .

- IR Spectroscopy : Detects ester C=O (~1740 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. How can researchers ensure purity during synthesis, and what are common contaminants?

- Methodology :

- Purification : Column chromatography is standard, but preparative HPLC may resolve closely eluting impurities (e.g., unreacted starting materials or diastereomers) .

- Common contaminants : Residual solvents (e.g., DCM, THF), byproducts from incomplete substitution (e.g., ethyl 3-bromo-3-phenylpropanoate), or oxidized amines.

- Quality control : Use TLC (Rf comparison) and melting point analysis to validate purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in further functionalization?

- Methodology :

- Steric hindrance : The methylamino group at C3 restricts nucleophilic attack at the β-position. Computational modeling (DFT) can predict reactive sites .

- Electronic effects : Electron-rich phenyl groups stabilize intermediates during sulfonylation or acylation. For example, sulfonamide derivatives (e.g., ethyl 3-sulfonylamino analogs) require electrophilic reagents under anhydrous conditions .

- Case study : Analogous compounds show reduced yields in SN2 reactions due to bulky substituents, favoring elimination pathways .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology :

- Dose-response analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Structural analogs : Compare activity of methylamino vs. dimethylamino or phenyl vs. fluorophenyl derivatives to isolate pharmacophores .

- Mechanistic studies : Use enzyme inhibition assays (e.g., fluorescence polarization) or receptor binding assays (radioligand displacement) to validate target engagement .

Q. How can reaction kinetics for this compound be studied under varying catalytic conditions?

- Methodology :

- In situ monitoring : UV-Vis or NMR spectroscopy tracks real-time concentration changes (e.g., ester hydrolysis rates under acidic/basic conditions) .

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) to accelerate aminolysis or cyclization .

- Activation energy calculation : Use Arrhenius plots from kinetic data at 25°C–80°C to determine rate-limiting steps .

Q. What computational tools predict the metabolic stability of this compound in drug discovery?

- Methodology :

- ADMET modeling : Software like Schrödinger’s QikProp estimates metabolic clearance, CYP450 interactions, and LogP (e.g., predicted LogP ~2.1 for ethyl ester derivatives) .

- Docking simulations : AutoDock Vina models binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

- In vitro validation : Microsomal stability assays (human/rat liver microsomes) confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.